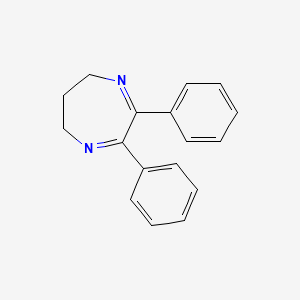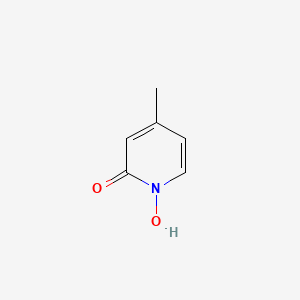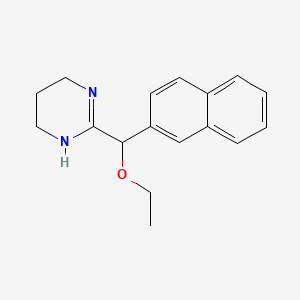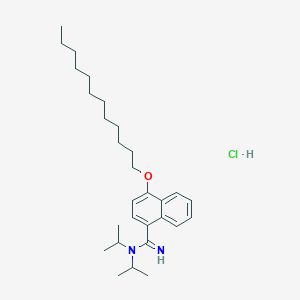![molecular formula C11H16Cl2 B14692562 2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane] CAS No. 33889-85-9](/img/structure/B14692562.png)
2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[311]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar spiro structure.
2,10-Epoxypinane: Another compound with a related bicyclic framework.
Uniqueness
What sets 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] apart is its specific dichloro and dimethyl substitutions, which confer unique chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
33889-85-9 |
|---|---|
Formule moléculaire |
C11H16Cl2 |
Poids moléculaire |
219.15 g/mol |
Nom IUPAC |
1',1'-dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-10(8(9)5-7)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UUPDOKKQMUDIQL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(C1C2)CC3(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
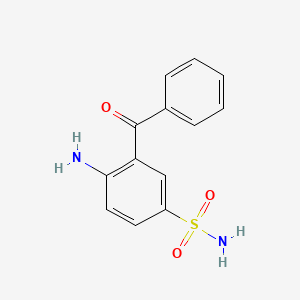


![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
